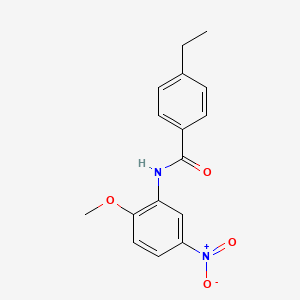![molecular formula C17H20N2O3S B4402727 4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4402727.png)
4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide
説明
4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide, also known as ESI-09, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In neurobiology, this compound has been found to modulate synaptic transmission and improve cognitive function in animal models. In immunology, this compound has been shown to regulate the differentiation and function of T cells.
作用機序
4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide exerts its effects by inhibiting the activity of casein kinase 1 epsilon (CK1ε), a key regulator of the Wnt signaling pathway. By inhibiting CK1ε, this compound blocks the phosphorylation of β-catenin, a downstream effector of the Wnt pathway, leading to the inhibition of Wnt signaling and subsequent suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of Wnt signaling, modulation of synaptic transmission, and regulation of T cell differentiation and function. Additionally, this compound has been found to have anti-inflammatory properties and to improve glucose metabolism in animal models.
実験室実験の利点と制限
4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for CK1ε. However, this compound also has limitations, including its low solubility in water and potential off-target effects.
将来の方向性
There are several potential future directions for research on 4-[(ethylsulfonyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CK1ε. Additionally, further studies are needed to investigate the effects of this compound in different disease models and to explore its potential as a therapeutic agent. Finally, the development of more effective methods for delivering this compound to target tissues could improve its clinical utility.
特性
IUPAC Name |
4-(ethylsulfonylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-23(21,22)19-16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFZKWCRKOECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzoylamino)phenyl]-3-(dimethylamino)benzamide](/img/structure/B4402655.png)
![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}pentanamide](/img/structure/B4402660.png)

![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![{2-[2-(1-piperidinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4402682.png)
![1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402692.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B4402706.png)
amine hydrochloride](/img/structure/B4402713.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)

![8-[2-(3-nitrophenoxy)ethoxy]quinoline](/img/structure/B4402723.png)
![1-{3-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4402729.png)
![1-{3-[3-(3,5-dimethylpiperidin-1-yl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4402744.png)
![2,6-dimethyl-4-{3-[(4-methylphenyl)thio]propyl}morpholine hydrochloride](/img/structure/B4402748.png)